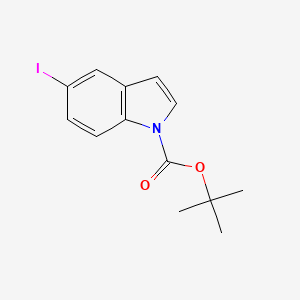

tert-Butyl 5-iodo-1H-indole-1-carboxylate

Description

Overview of Indole (B1671886) Scaffold in Natural Products and Pharmaceutical Sciences

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. nih.govnih.gov This aromatic scaffold is not merely a chemical curiosity but a recurring motif in a vast array of biologically active molecules, solidifying its status as a "privileged structure" in medicinal chemistry. nih.govijpsr.com Its prevalence in nature is remarkable, forming the core of essential biomolecules and complex natural products. nih.govresearchgate.net

In the human body and other animals, the essential amino acid tryptophan features an indole ring. nih.gov Tryptophan serves as a biosynthetic precursor to vital neurotransmitters like serotonin, which regulates mood, appetite, and sleep, and hormones such as melatonin, which governs circadian rhythms. nih.govresearchgate.net The indole structure is fundamental to their biological functions. researchgate.net

Beyond these fundamental biomolecules, the indole scaffold is found in numerous plant-derived alkaloids with potent pharmacological activities. nih.govresearchgate.net Notable examples include:

Reserpine , isolated from the Rauwolfia species, which has been used as an antihypertensive and antipsychotic agent. researchgate.netmdpi.com

Vinblastine and Vincristine , vinca (B1221190) alkaloids derived from the Madagascar periwinkle, are powerful anticancer agents used in chemotherapy to inhibit tubulin polymerization. nih.govnih.gov

The significance of the indole scaffold extends profoundly into pharmaceutical sciences. ijpsr.comnih.gov Its unique structure allows it to mimic peptides and bind to a wide variety of receptors, making it a versatile template for drug design. nih.gov Consequently, indole derivatives have been developed to target a multitude of diseases. researchgate.netmdpi.com Research has demonstrated their efficacy as anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective agents. researchgate.netmdpi.com The ability of some indole-based compounds to combat drug-resistant pathogens and cancer cells highlights their critical importance in addressing major healthcare challenges. researchgate.netmdpi.com

Importance of Halogenated Indoles in Organic Synthesis and Drug Discovery

The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) to the indole scaffold significantly enhances its utility in both organic synthesis and drug discovery. Halogens play a crucial role in the development of pharmaceuticals, with a substantial number of approved drugs and promising lead compounds containing these elements. acs.org

In drug discovery, halogenation can profoundly influence a molecule's physicochemical properties. It can affect lipophilicity, metabolic stability, and binding affinity to biological targets. acs.org For instance, halogenated trisindoles are noted for their excellent drug-like characteristics, including good oral absorption and bioavailability. acs.org A review of the DrugBank Online database reveals that a significant portion of anti-infective drugs—including antiparasitic, antiviral, and antibacterial agents—are halogenated compounds, underscoring the importance of this chemical modification. acs.org

From a synthetic perspective, halogenated indoles are invaluable intermediates. The carbon-halogen bond serves as a versatile functional handle for a wide range of chemical transformations. Halogen atoms, particularly iodine and bromine, are excellent leaving groups in transition-metal-catalyzed cross-coupling reactions. This allows for the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings frequently employ halogenated heterocycles like iodinated indoles to build more elaborate structures. sigmaaldrich.com

Furthermore, halide catalysis itself is an emerging green chemistry approach for fundamental organic transformations like the oxidation of indoles. researchgate.net Using safer oxidants in conjunction with halide catalysts represents an efficient and environmentally conscious method for producing valuable nitrogen-containing compounds. researchgate.net

Rationale for Research on tert-Butyl 5-iodo-1H-indole-1-carboxylate

The specific interest in this compound stems from its identity as a highly useful and versatile building block in synthetic organic chemistry. Its structure combines three key features that make it particularly valuable for the synthesis of complex, biologically active molecules.

First, the indole core provides the foundational scaffold present in numerous pharmaceuticals, as previously discussed. nih.govmdpi.com Second, the iodine atom at the 5-position of the indole ring is a critical reactive site. Iodine is an excellent leaving group, making this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. sigmaaldrich.com This allows chemists to readily introduce a wide range of substituents at this position, enabling the systematic exploration of structure-activity relationships (SAR) during the drug discovery process.

Third, the tert-butoxycarbonyl (Boc) group attached to the indole nitrogen is a crucial feature. The indole N-H proton is acidic and can interfere with many synthetic transformations. The Boc group acts as a protecting group, rendering the nitrogen non-reactive and increasing the compound's stability and solubility in organic solvents. It is robust enough to withstand many reaction conditions yet can be easily removed under mild acidic conditions when desired. acs.org

Therefore, this compound is not typically an end-product itself but rather a key intermediate. It provides a stable, reliable, and versatile platform for constructing more complex indole derivatives, which may be investigated as potential therapeutic agents, such as cannabinoid receptor ligands, enzyme inhibitors, or antileishmanial agents. sigmaaldrich.com

Compound Information Tables

Physical and Chemical Properties

This table outlines the key chemical properties of the subject compound.

| Property | Value | Reference |

| Molecular Formula | C13H14INO2 | cymitquimica.com |

| Molecular Weight | 343.16 g/mol | cymitquimica.com |

| Appearance | Solid | cymitquimica.com |

| Purity | Typically ≥97% | cymitquimica.com |

| CAS Number | 374818-66-3 | cymitquimica.com |

Mentioned Compounds

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 5-iodoindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14INO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYVMKHVFXTKPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583117 | |

| Record name | tert-Butyl 5-iodo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374818-66-3 | |

| Record name | tert-Butyl 5-iodo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Iodo-1H-indole, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparation of Tert Butyl 5 Iodo 1h Indole 1 Carboxylate and Its Derivatives

Strategies for Regioselective Iodination of Indole (B1671886) Scaffolds

Achieving regioselective iodination of the indole ring is a key challenge in the synthesis of tert-Butyl 5-iodo-1H-indole-1-carboxylate. The indole nucleus has multiple reactive sites, but specific methodologies have been developed to target the C5 position.

Direct C-H functionalization represents an efficient and atom-economical approach to introduce substituents onto aromatic rings. For indoles, direct iodination at the C5 position has been a subject of considerable interest. rsc.orgresearchgate.net

Recent advancements have led to the development of highly regioselective C5-H direct iodination methods for indoles. rsc.org These methods are valued for their mild reaction conditions and tolerance of various functional groups. rsc.orgresearchgate.net One notable approach proceeds via a radical pathway and avoids the use of metal catalysts, which is advantageous for the late-stage functionalization of medicinal molecules. rsc.org The versatility of the resulting aryl iodides opens up practical pathways for diverse C5 functionalization of the indole core. rsc.orgresearchgate.net While functionalization of the pyrrole (B145914) ring of indoles is common, modifying the benzenoid ring, particularly at the C5 and C6 positions, remains a significant synthetic hurdle due to lower reactivity and the need for precise regiocontrol. nih.gov

The use of a tert-butoxycarbonyl (Boc) group to protect the indole nitrogen (N-Boc protection) is a widely employed strategy in indole chemistry. This protecting group influences the electronic properties of the indole ring and can direct the regioselectivity of electrophilic substitution reactions.

The N-Boc group generally deactivates the pyrrole ring, making the benzene (B151609) ring more susceptible to electrophilic attack. While electrophilic substitution on unprotected indoles typically occurs at the C3 position, the presence of an N-Boc group can facilitate substitution at other positions. wikipedia.org Iodine-mediated reactions of N-protected indoles can lead to the formation of various functionalized products. nih.govcas.cnresearchgate.net The process often involves an electrophilic attack by an iodine species, and the regioselectivity can be controlled by the reaction conditions and the nature of the substituents on the indole ring. cas.cnresearchgate.net The interaction between molecular iodine and the carbonyl oxygen of the Boc group has been described and can influence the reaction's outcome. researchgate.net

Electrophilic iodination is a fundamental method for introducing iodine onto aromatic systems like indole. Various iodinating reagents and conditions can be employed to achieve the desired regioselectivity.

For indole and its derivatives, electrophilic substitution is a common reaction, with the C3 position being the most reactive site in unprotected indoles. wikipedia.org However, when the C3 position is blocked or the reaction conditions are strongly acidic, electrophilic attack can be directed to the C5 position of the carbocyclic ring. wikipedia.org Iodine-catalyzed electrophilic substitution of indoles has been utilized for the synthesis of various indole derivatives. nih.govbeilstein-journals.org These reactions often proceed under mild conditions and demonstrate good chemoselectivity and high yields. nih.gov The electrophile, often generated from molecular iodine or other iodine sources, attacks the electron-rich indole ring to form the iodinated product. cas.cnnih.gov

Synthesis of this compound Precursors

The synthesis of this compound often involves the preparation of key precursors that are subsequently modified to yield the final product.

The synthesis of related di-Boc protected aminoindoles provides insight into the methodologies that can be adapted for iodoindole precursors. For instance, the synthesis of tert-butyl 4-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate involves a multi-step sequence starting from a protected indole. This includes steps like bromination, lithiation, and carboxylation, followed by deprotection and protection steps to introduce the Boc groups at the desired positions. A key transformation is the removal of a triisopropylsilyl (TIPS) protecting group from the indole nitrogen using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to yield the N-H indole.

A representative synthetic sequence is outlined below:

Protection of the indole nitrogen with a TIPS group.

Introduction of a Boc-amino group at a specific position.

Functionalization at another position, for example, by bromination followed by carboxylation.

Removal of the TIPS group to give the free N-H indole.

| Starting Material | Reagents | Product | Yield |

| tert-Butyl 4-((tert-butoxycarbonyl)amino)-1-(triisopropylsilyl)-1H-indole-3-carboxylate | Tetrabutylammonium fluoride (TBAF) in THF | tert-Butyl 4-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate | 65% |

| Table 1: Synthesis of a di-Boc protected aminoindole precursor. acs.org |

This compound and its precursors are valuable intermediates in the synthesis of more complex heterocyclic systems, such as annulated γ-carbolines and other heteropolycycles. These structures are of interest due to their potential biological activities. beilstein-journals.orgnih.govbeilstein-archives.org

The synthesis of γ-carboline derivatives can be achieved through various synthetic routes. One approach involves the palladium-catalyzed intramolecular annulation of alkynes. nih.gov In this method, N-substituted 2-bromo-1H-indole-3-carboxaldehydes containing an alkyne tether are converted to their tert-butylimines and then undergo intramolecular iminoannulation to form γ-carboline derivatives with an additional fused ring. nih.gov

Another strategy involves a cascade imination-heterocyclization of 1,5-disubstituted indole-2-carboxaldehyde derivatives with glycine (B1666218) alkyl esters. beilstein-journals.orgbeilstein-archives.org However, the presence of an electron-withdrawing N-Boc group on the indole precursor was found to impede the conversion to the corresponding γ-carboline, likely due to a decrease in the nucleophilicity at the C3 position of the indole. beilstein-journals.org

The synthesis of annulated heteropolycycles can also be achieved through palladium-catalyzed intramolecular annulation of precursors like N-substituted 2-bromo-1H-indole-3-carboxaldehyde, methyl 2-iodo-1H-indole-3-carboxylate, and 2-iodo-3-phenyl-1H-indole containing a phenylpentynyl tether. nih.gov

| Precursor Type | Catalysis/Reaction Type | Product Type |

| N-substituted 2-bromo-1H-indole-3-carboxaldehydes with alkyne tether | Palladium-catalyzed iminoannulation | Annulated γ-carboline derivatives |

| N-substituted iodo- or bromo-indoles with phenylpentynyl tether | Palladium-catalyzed intramolecular annulation | Heteropolycycles |

| Table 2: Precursors for the synthesis of annulated γ-carbolines and heteropolycycles. nih.gov |

Synthetic Routes to Analogues and Related Structures

The following subsections describe the preparation of several key iodo-indole derivatives, highlighting the versatility of the indole scaffold in synthetic organic chemistry.

The synthesis of tert-Butyl 5-(4-azidobutyl)-1H-indole-1-carboxylate from its 5-iodo precursor represents a multi-step transformation that builds a functionalized alkyl chain at the C5 position. A plausible and common strategy involves a palladium-catalyzed cross-coupling reaction, followed by functional group manipulations. The Sonogashira coupling provides a powerful method for forming carbon-carbon bonds between sp-hybridized carbon atoms and sp2-hybridized carbons of aryl halides.

A representative synthetic pathway would begin with the Sonogashira coupling of this compound with a suitable four-carbon alkyne, such as 4-hydroxy-1-butyne. The resulting alkynol would then be reduced, and the terminal hydroxyl group converted to an azide (B81097).

Step 1: Sonogashira Coupling. The 5-iodoindole (B102021) is coupled with 4-hydroxy-1-butyne using a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Step 2: Alkyne Reduction. The triple bond of the resulting indolyl-butynol is reduced to a single bond, typically through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C).

Step 3: Azide Formation. The hydroxyl group of the saturated alcohol is first converted into a good leaving group (e.g., a tosylate or mesylate by reaction with TsCl or MsCl). Subsequent nucleophilic substitution with sodium azide (NaN₃) yields the final azidobutyl product.

Table 1: Representative Reaction Scheme for Synthesis of tert-Butyl 5-(4-azidobutyl)-1H-indole-1-carboxylate

| Step | Reactants | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | This compound, 4-hydroxy-1-butyne |

Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt | tert-Butyl 5-(4-hydroxybut-1-yn-1-yl)-1H-indole-1-carboxylate |

| 2 | tert-Butyl 5-(4-hydroxybut-1-yn-1-yl)-1H-indole-1-carboxylate |

H₂, Pd/C, EtOH, rt | tert-Butyl 5-(4-hydroxybutyl)-1H-indole-1-carboxylate |

The synthesis of this derivative can be achieved by the iodination of tert-butyl 5-nitro-1H-indole-1-carboxylate. The starting material is prepared by the nitration of N-tert-butoxycarbonylindole. The presence of the electron-withdrawing nitro group at the C5-position deactivates the indole ring, often requiring specific conditions for subsequent electrophilic substitution at the C3-position.

Step 1: Nitration. N-tert-Butoxycarbonylindole is nitrated to introduce the nitro group at the C5 position. A common method involves using a nitrating agent under controlled conditions. Research has shown that reagents like tetramethylammonium (B1211777) nitrate (B79036) with trifluoroacetic anhydride (B1165640) can achieve this transformation. nih.gov

Step 2: Iodination. The resulting tert-butyl 5-nitro-1H-indole-1-carboxylate is then subjected to electrophilic iodination. For deactivated aromatic systems, a more reactive iodine source or an activating catalyst is typically necessary. N-Iodosuccinimide (NIS) in the presence of a strong acid or Lewis acid catalyst is a common choice for such transformations. organic-chemistry.org

Table 2: Synthetic Scheme for tert-Butyl 3-iodo-5-nitro-1H-indole-1-carboxylate

| Step | Starting Material | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | N-tert-Butoxycarbonylindole |

NMe₄NO₃, Trifluoroacetic anhydride, CH₃CN, 0-5 °C nih.gov | tert-Butyl 5-nitro-1H-indole-1-carboxylate |

| 2 | tert-Butyl 5-nitro-1H-indole-1-carboxylate |

N-Iodosuccinimide (NIS), Trifluoroacetic acid (cat.), CH₃CN, rt | tert-Butyl 3-iodo-5-nitro-1H-indole-1-carboxylate |

The preparation of tert-Butyl 3-iodo-6-methoxy-1H-indole-1-carboxylate generally involves the direct iodination of the corresponding 6-methoxyindole (B132359) precursor. The electron-donating nature of the methoxy (B1213986) group activates the indole ring towards electrophilic substitution, making the C3-iodination a facile process.

A common synthetic approach starts with tert-butyl 6-methoxy-1H-indole-1-carboxylate. The iodination is selectively directed to the C3 position using N-Iodosuccinimide (NIS). The reaction often proceeds under mild conditions, and the addition of a catalytic amount of an acid, such as trifluoroacetic acid, can enhance the reaction rate. organic-chemistry.org

Table 3: Synthesis of tert-Butyl 3-iodo-6-methoxy-1H-indole-1-carboxylate

| Step | Starting Material | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | tert-Butyl 6-methoxy-1H-indole-1-carboxylate |

N-Iodosuccinimide (NIS), Trifluoroacetic acid (cat.), CH₃CN, rt organic-chemistry.org | tert-Butyl 3-iodo-6-methoxy-1H-indole-1-carboxylate sigmaaldrich.com |

The synthesis of tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate chemscene.com involves the C3-iodination of a 5-cyanoindole (B20398) precursor. Similar to the 5-nitro analogue, the electron-withdrawing cyano group deactivates the indole nucleus, making electrophilic substitution more challenging compared to the unsubstituted indole.

The synthesis begins with tert-butyl 5-cyano-1H-indole-1-carboxylate. The subsequent iodination at the C3 position is typically accomplished using an electrophilic iodine source like N-Iodosuccinimide (NIS). Given the deactivating effect of the cyano group, the reaction may require an acid catalyst to promote the formation of the iodinating species. organic-chemistry.org

Table 4: Synthetic Approach to tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate

| Step | Starting Material | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | tert-Butyl 5-cyano-1H-indole-1-carboxylate |

N-Iodosuccinimide (NIS), Acetonitrile (B52724) (CH₃CN), rt | tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate |

A facile, two-step procedure for the preparation of Ethyl 5-Iodo-1H-indole-2-carboxylate from the commercially available ethyl 1H-indole-2-carboxylate has been developed. researchgate.net This method employs a regioselective C3, C5-diiodination followed by a selective zinc-mediated deiodination at the C3-position.

Step 1: Regioselective C3, C5-Diiodination. Treatment of ethyl 1H-indole-2-carboxylate with in situ generated periodic acid (from I₂ and NaIO₄ in sulfuric acid/ethanol) leads to the regioselective bis-iodination at the C3 and C5 positions, affording ethyl 3,5-diiodo-1H-indole-2-carboxylate in quantitative yield. researchgate.net

Step 2: Selective C3-Dehalogenation. The diiodide intermediate is then subjected to a selective dehalogenation. Using zinc dust in acidic conditions (concentrated HCl in ethanol) effectively removes the iodine atom from the more reactive C3 position, yielding the desired Ethyl 5-Iodo-1H-indole-2-carboxylate. researchgate.net

Table 5: Two-Step Synthesis of Ethyl 5-Iodo-1H-indole-2-carboxylate researchgate.net

| Step | Starting Material | Reagents & Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | Ethyl 1H-indole-2-carboxylate |

I₂, NaIO₄, H₂SO₄, EtOH, reflux, 90 min | Ethyl 3,5-diiodo-1H-indole-2-carboxylate |

100% |

| 2 | Ethyl 3,5-diiodo-1H-indole-2-carboxylate |

Zinc dust, conc. HCl, EtOH, rt | Ethyl 5-Iodo-1H-indole-2-carboxylate |

78% |

N-tert-Butoxycarbonylindole (tert-butyl 1H-indole-1-carboxylate) is a versatile starting material for the synthesis of various indole derivatives. The Boc group protects the indole nitrogen, preventing N-functionalization and modifying the electronic properties of the ring, which facilitates selective electrophilic substitution, particularly at the C3 position.

A primary example of its derivatization is the direct iodination at the C3 position to form tert-butyl 3-iodo-1H-indole-1-carboxylate. nih.gov This reaction is efficiently carried out using N-Iodosuccinimide (NIS) as the iodine source. The reaction typically proceeds under mild conditions in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) at room temperature. acs.org The C3 position of the Boc-protected indole is highly nucleophilic, leading to a regioselective and high-yielding transformation. This 3-iodo derivative is a valuable intermediate for further functionalization through cross-coupling reactions.

Table 6: C3-Iodination of N-tert-Butoxycarbonylindole

| Step | Starting Material | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | N-tert-Butoxycarbonylindole |

N-Iodosuccinimide (NIS), Acetonitrile (CH₃CN), rt acs.org | tert-Butyl 3-iodo-1H-indole-1-carboxylate |

Total Synthesis Approaches Utilizing Indole Moieties

The strategic use of pre-functionalized indole building blocks is a cornerstone of many total synthesis campaigns aimed at creating complex, biologically active molecules. Indole alkaloids, in particular, represent a vast class of natural products, many of which are synthesized using indole or indoline (B122111) moieties as key starting materials. rsc.org Functionalized indoles, such as those bearing halogens and protecting groups, are not typically the final target but rather serve as versatile platforms for constructing intricate polycyclic systems. rsc.orgrsc.org The presence of both an activating/directing group (the iodine atom) and a protecting group (the tert-butoxycarbonyl, or Boc, group) on a compound like this compound makes it an exceptionally useful intermediate. The Boc group protects the indole nitrogen, preventing unwanted side reactions and increasing solubility in organic solvents, while the iodine atom at the C-5 position provides a reactive handle for introducing further molecular complexity through various cross-coupling reactions. nih.gov

Detailed research findings have demonstrated the power of this approach. For instance, in the total synthesis of indole-tetramic acid alkaloids, a closely related starting material, 4-bromo tryptophan methyl ester hydrochloride, was utilized. mdpi.com This building block, containing a halogenated indole core, underwent a five-step synthesis to yield the target natural products. The key transformation involved the reaction of the protected and functionalized tryptophan derivative, highlighting how a pre-existing halogenated indole scaffold facilitates the construction of more elaborate structures. mdpi.com

The utility of the iodine atom in such indole moieties is most profoundly demonstrated in its application in transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is a classic and highly effective coupling site for reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Stille reactions. nih.gov These methods allow for the precise and efficient formation of new carbon-carbon or carbon-heteroatom bonds. For example, research on 1-benzyl-3-iodo-1H-indole-2-carbonitriles has shown that the iodine at the C-3 position can be effectively coupled with a wide variety of partners, including boronic acids (Suzuki), terminal alkynes (Sonogashira), and olefins (Heck), to generate highly substituted and diverse indole derivatives in excellent yields. nih.gov This same reactivity is exploited at the C-5 position in substrates like this compound to append new aromatic, alkyl, or vinyl groups, which is a critical step in building the carbon skeleton of many complex natural products.

A representative example of such a transformation is the Heck coupling, where an iodo-indole derivative reacts with an olefin in the presence of a palladium catalyst to form a new C-C bond. The table below illustrates the typical reactants and products for this type of reaction, showcasing the creation of a C-5 substituted indole.

Table 1: Representative Heck Cross-Coupling Reaction with a C-5 Iodo-Indole Moiety

| Reactant 1 | Reactant 2 | Catalyst / Reagents | Product |

|---|

This strategic incorporation of a halogenated indole allows synthetic chemists to build complex architectures in a convergent and efficient manner, where large, pre-synthesized fragments can be joined late in the synthetic sequence. This modular approach is fundamental to the successful total synthesis of numerous indole-containing natural products. rsc.orgrsc.org

Reactivity and Mechanistic Investigations of Tert Butyl 5 Iodo 1h Indole 1 Carboxylate

Cross-Coupling Reactions

Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Tert-Butyl 5-iodo-1H-indole-1-carboxylate serves as an excellent substrate for several important palladium- and copper-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of this compound, this reaction is utilized to introduce aryl or heteroaryl substituents at the 5-position of the indole (B1671886) core. These reactions are typically catalyzed by palladium complexes. nih.govresearchgate.net The general scheme involves the reaction of the iodo-indole with a boronic acid or its ester in the presence of a palladium catalyst and a base.

Key to the success of these couplings is the choice of catalyst and reaction conditions. For instance, the use of specific palladium precatalysts can allow the reaction to proceed under mild conditions, such as lower temperatures (e.g., 60 °C), which is beneficial for substrates that may be unstable at higher temperatures. nih.gov The reaction conditions, including the palladium source, ligand, base, and solvent system, are crucial for achieving high yields. nih.gov For example, a common system might involve a palladium(II) acetate (B1210297) catalyst with a phosphine (B1218219) ligand like SPhos or XPhos, and a base such as potassium phosphate (B84403) in a dioxane/water solvent mixture. nih.gov

| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst/Ligand | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|---|

| This compound | Arylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Dioxane/H2O | 60-100 °C | Good to Excellent |

| This compound | Heteroarylboronic acid | P1 Precatalyst | K3PO4 | Dioxane/H2O | 60 °C | 91-99% |

Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, are essential for the formation of carbon-nitrogen bonds. These reactions can be used to introduce nitrogen-containing functional groups onto the indole ring system. organic-chemistry.org For instance, the reaction of an aryl iodide with an amine in the presence of a copper catalyst can lead to the corresponding N-arylated product. academie-sciences.fr

In the case of this compound, the iodine at the C5 position can react with various nitrogen nucleophiles. The efficiency and outcome of these reactions are highly dependent on the reaction conditions, including the copper source, ligand, base, and solvent. organic-chemistry.org

A significant challenge in C-N coupling reactions involving N-H heterocycles is controlling the site of reaction (regioselectivity), especially when the heterocycle has multiple reactive nitrogen atoms. nih.gov While this is less of a concern for the indole nitrogen of this compound due to the Boc protecting group, the reactivity of the incoming nitrogen nucleophile remains a key consideration.

Optimization of reaction conditions is crucial to overcome challenges such as low yields or undesired side reactions. nih.gov Factors that are often optimized include the choice of copper catalyst (e.g., CuI), the ligand (e.g., Johnphos), the base (e.g., KHCO3), and the solvent (e.g., DMSO). organic-chemistry.org Temperature also plays a critical role, with some reactions requiring elevated temperatures (e.g., 130 °C) to proceed efficiently. organic-chemistry.org The development of milder reaction conditions is an ongoing area of research to broaden the scope and functional group tolerance of these transformations. nih.gov

| Reactant 1 | Nitrogen Nucleophile | Copper Source | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|---|---|

| This compound | Amine/Azole | CuI | Johnphos | KHCO3 | DMSO | 130 °C |

| Aryl Halide | N-H Heterocycle | Copper Catalyst | Phenanthroline | - | DCM:HFIP | 30-50 °C |

Lithium-halogen exchange is a powerful transformation in organometallic chemistry that converts an organic halide into an organolithium species. wikipedia.org This reaction is particularly efficient for aryl iodides, making this compound a suitable substrate. harvard.edu The reaction typically involves treating the aryl iodide with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.orgharvard.edu

The resulting 5-lithioindole derivative is a highly reactive intermediate that can be trapped with various electrophiles to introduce a wide range of functional groups at the 5-position. The rate of lithium-halogen exchange is generally very fast, often proceeding rapidly even at low temperatures like -78 °C. harvard.edu The choice of alkyllithium reagent and solvent system can influence the efficiency and outcome of the reaction. harvard.eduresearchgate.net The mechanism is understood to proceed through an "ate-complex" intermediate. harvard.eduprinceton.edu

| Substrate | Reagent | Solvent | Temperature | Intermediate |

|---|---|---|---|---|

| This compound | t-BuLi (2 eq.) | THF/ether/pentane | -78 to -120 °C | tert-Butyl 5-lithio-1H-indole-1-carboxylate |

| Aryl Iodide | n-BuLi | THF or Et2O | -78 °C | Aryllithium |

Copper-Catalyzed C-N Coupling Reactions

Nucleophilic Substitution Reactions

While the indole ring is generally electron-rich, the introduction of substituents can alter its reactivity, enabling nucleophilic substitution reactions at specific positions.

The 2-position of the indole ring is typically less nucleophilic than the 3-position. nih.gov However, under certain conditions, nucleophilic attack at C2 can be achieved. While direct nucleophilic substitution on the unsubstituted indole core at C2 is challenging, derivatization can facilitate such reactions. For instance, creating a leaving group at the 2-position would enable substitution.

Research has shown that achieving nucleophilic substitution at the 2-position of indole derivatives often requires specific activation, such as the presence of an electron-withdrawing group on the nitrogen or specific substituents on the ring. researchgate.net In the absence of such activating groups, forcing conditions like high temperatures and long reaction times may be necessary. researchgate.net The development of milder methods, for example using microflow reactors, has shown promise in achieving rapid and efficient nucleophilic substitutions on indole systems that would otherwise be difficult under standard batch conditions. researchgate.net For this compound, while the primary reactive site is the C-I bond at the 5-position, subsequent transformations could generate a species amenable to nucleophilic attack at the 2-position, although this is not its most common mode of reactivity.

Alkylation and Acylation Reactions

The Friedel-Crafts reaction is a fundamental method for the formation of carbon-carbon bonds to an aromatic ring. wikipedia.orgnih.gov In the context of indole chemistry, these reactions are pivotal for introducing alkyl and acyl substituents, primarily at the electron-rich C-3 position.

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, encompasses the alkylation and acylation of aromatic compounds through electrophilic aromatic substitution. wikipedia.org For indole and its derivatives, the inherent nucleophilicity of the pyrrole (B145914) ring dictates the regioselectivity of these reactions.

Indoles readily undergo electrophilic substitution, with the C-3 position being the most reactive site. beilstein-journals.org This high reactivity is attributed to the ability of the nitrogen atom to stabilize the intermediate arenium ion. However, this reactivity can also lead to challenges such as polyalkylation and polymerization under strongly acidic conditions often employed in classical Friedel-Crafts reactions. The use of a protecting group on the indole nitrogen, such as the Boc group in this compound, helps to mitigate these side reactions by attenuating the nucleophilicity of the indole ring and preventing N-acylation.

In Friedel-Crafts acylation, an acyl group is introduced onto the aromatic ring, typically using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. nih.gov This reaction is generally more controlled than alkylation as the resulting acylindole is less reactive than the starting material, thus preventing over-acylation. For N-Boc protected indoles, acylation is expected to occur regioselectively at the C-3 position. While specific studies on the Friedel-Crafts acylation of this compound are not extensively documented in the provided search results, the general principles suggest that acylation would proceed at the C-3 position, influenced by the electronic effects of both the N-Boc and C-5 iodo substituents.

Table 1: General Conditions for Friedel-Crafts Reactions on Indole Derivatives

| Reaction Type | Electrophile | Catalyst | Typical Solvent | Position of Substitution |

|---|---|---|---|---|

| Alkylation | Alkyl Halide | Lewis Acid (e.g., AlCl₃, FeCl₃) | Dichloromethane, Nitrobenzene | C-3 |

| Acylation | Acyl Chloride, Anhydride | Lewis Acid (e.g., AlCl₃, SnCl₄) | Dichloromethane, Carbon Disulfide | C-3 |

Chlorooxidation and Chlorination Reactions

The oxidation and chlorination of indoles lead to a diverse array of functionalized products, with oxindoles and chloroindoles being prominent examples. tert-Butyl hypochlorite (B82951) (tBuOCl) has emerged as a versatile reagent for these transformations.

tert-Butyl hypochlorite is a commercially available and easy-to-handle reagent that can act as both a chlorinating and an oxidizing agent. beilstein-journals.org Its utility has been demonstrated in the synthesis of various chlorinated indole and oxindole (B195798) derivatives. beilstein-journals.org

The reaction of indole derivatives with tert-butyl hypochlorite can lead to chlorooxidation, affording 2-chloro-3-oxindoles. beilstein-journals.org This transformation is believed to proceed through an initial oxidation of the indole at the C-2 and C-3 positions, followed by chlorination. The reaction conditions, such as solvent and temperature, can be optimized to favor the formation of these products. For example, the reaction of ethyl 1H-indole-2-carboxylate with tBuOCl in ethyl acetate at 40 °C yields the corresponding 2-chloro-3-oxoindoline-2-carboxylate. beilstein-journals.org The reaction is tolerant of various functional groups, including halogens, which suggests that this compound would likely undergo a similar transformation.

Indole-2-carboxylic acids can undergo a decarboxylative chlorination when treated with tert-butyl hypochlorite. beilstein-journals.org This reaction provides a route to 2,3-dichloroindoles. The process involves the loss of the carboxylic acid group and subsequent chlorination at both the C-2 and C-3 positions. For instance, indole-2-carboxylic acid reacts with tBuOCl in ethyl acetate at 60 °C to yield 2,3-dichloroindole. beilstein-journals.org This methodology has been shown to be compatible with various substituents on the indole ring.

tert-Butyl hypochlorite is also an effective reagent for the chlorination of 2-oxindoles. beilstein-journals.org Depending on the substrate and reaction conditions, mono- or dichlorination can be achieved. The reaction of 2-oxindoles with tBuOCl can lead to the formation of 3,3-dichloro-2-oxindoles, which are valuable synthetic intermediates. beilstein-journals.org The reaction is typically carried out in a suitable solvent like ethyl acetate at elevated temperatures. beilstein-journals.org

Table 2: Reactions of Indole Derivatives with tert-Butyl Hypochlorite (tBuOCl)

| Substrate Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| Indoles | tBuOCl | 2-Chloro-3-oxindoles | EtOAc, 40 °C |

| Indole-2-carboxylic acids | tBuOCl | 2,3-Dichloroindoles | EtOAc, 60 °C |

| 2-Oxindoles | tBuOCl | 3,3-Dichloro-2-oxindoles | EtOAc, 60-80 °C |

Reactions with tert-Butyl Hypochlorite (tBuOCl)

Boc Group Transformations

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the nitrogen atom in indoles, including this compound. Its primary function is to modulate the reactivity of the indole ring and to prevent unwanted side reactions during synthetic transformations. The stability and facile removal of the Boc group make it a valuable tool in multi-step synthesis.

The removal, or deprotection, of the N-Boc group is a critical step in synthetic pathways to restore the N-H functionality of the indole ring, allowing for further reactions at this site or to yield the final target molecule. The cleavage of the Boc group is typically achieved under acidic conditions.

A variety of methods have been developed for the deprotection of N-Boc protected amines and heterocycles, which are applicable to this compound. Traditional methods often rely on the use of strong acids like trifluoroacetic acid (TFA). However, milder and more selective conditions have also been reported to accommodate sensitive functional groups within a molecule.

One such mild method involves the use of oxalyl chloride in methanol. This system has been shown to effectively deprotect a diverse range of N-Boc protected substrates, including aromatic and heterocyclic systems, at room temperature with good to excellent yields. nih.gov The proposed mechanism suggests that the electrophilic character of oxalyl chloride is key to the transformation. figshare.com Another reported method for N-Boc cleavage utilizes a combination of concentrated sulfuric acid in dichloromethane, which is presented as a simple, inexpensive, and environmentally conscious alternative suitable for large-scale applications. bldpharm.com

| Reagents | Solvent | Temperature | Time | Substrate Type |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1-2 h | General N-Boc Amines |

| Oxalyl Chloride (3 equiv.) | Methanol (MeOH) | Room Temp. | 1-4 h | Aromatic/Heterocyclic N-Boc |

| H₂SO₄ | Dichloromethane (CH₂Cl₂) | Not Specified | Not Specified | N-Boc Amines |

| Cesium Carbonate / Imidazole | Acetonitrile (B52724) | 70 °C | Variable | N-Boc Carbamates/Amides |

Table based on data from general N-Boc deprotection methodologies. nih.govbldpharm.comresearchgate.net

While the primary role of the Boc group is to protect the indole nitrogen, migration of protecting groups is a known phenomenon in organic chemistry. In the context of N-protected indoles, this could involve the translocation of the Boc group from the nitrogen atom (N-1) to one of the carbon atoms of the indole ring (e.g., C-2, C-3, or C-7).

Specific studies detailing the migration of the Boc group for this compound were not found in the reviewed literature. However, related phenomena in other indole derivatives have been documented. For instance, an anionic N-to-C carbamoyl (B1232498) migration has been reported for 2-arylindoles upon treatment with LDA (lithium diisopropylamide). figshare.com Additionally, in certain metal-catalyzed reactions, the conformation of the N-Boc group (syn- or anti-periplanar to the C2-position) can influence the regioselectivity of additions to the indole ring, which, while not a migration, highlights the influence of the group's orientation on reactivity. nih.gov In another study, a PTSA-catalyzed dehydration was followed by an indole migration to form a 2,3'-bisindole derivative, demonstrating the potential for skeletal rearrangements in complex indole systems under acidic conditions. acs.org

These examples from related systems suggest that while direct N-to-C Boc migration might be uncommon, the potential for rearrangements and the influence of the Boc group on regiochemistry are important considerations in the reactivity of N-Boc indoles.

Mechanistic Studies of Specific Transformations

Understanding the detailed mechanism of reactions involving this compound is essential for optimizing reaction conditions and predicting outcomes. Techniques such as kinetic isotope effect studies provide valuable insights into the rate-determining steps and transition state structures of a reaction.

The kinetic isotope effect (KIE) is a powerful tool used to elucidate reaction mechanisms by determining if a specific C-H (or other) bond is broken in the rate-determining step of a reaction. wikipedia.org This is achieved by comparing the reaction rates of a substrate and its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium). wikipedia.org A significant difference in rates (a primary KIE) suggests the bond to the isotope is being cleaved in the slowest step. wikipedia.org

A review of the scientific literature did not yield specific kinetic isotope effect studies conducted directly on reactions involving this compound. However, the application of KIE in studying the mechanisms of reactions with other indole derivatives illustrates how such an analysis could be applied. For example, computational studies have modeled the primary KIE for the base-catalyzed enolisation of 1,3-dimethylindolin-2-ones and the decarboxylation of indole-3-carboxylic acids. ic.ac.uk These studies show how substituents on the indole ring can influence the transition state structure and the magnitude of the KIE. ic.ac.uk

Experimentally, KIEs have been used to probe the mechanism of reactions like the epoxidation of α,β-unsaturated carbonyls. In one study, a large ¹²C/¹³C KIE at the β-carbon of cyclohexenone confirmed that the nucleophilic addition was the rate-limiting step. nih.gov A similar approach could, in principle, be used to study reactions of this compound, such as electrophilic substitution or metal-catalyzed cross-coupling, to determine the rate-limiting step and clarify the reaction pathway.

Applications of Tert Butyl 5 Iodo 1h Indole 1 Carboxylate in Complex Molecule Synthesis

Intermediate in the Synthesis of Annulated γ-Carbolines and Heteropolycycles

The γ-carboline skeleton is a core structural motif in many natural products and pharmacologically active compounds, exhibiting a wide spectrum of biological activities including antitumor and anti-inflammatory properties. nih.gov The synthesis of functionalized γ-carbolines is therefore an area of significant research interest. While direct use of tert-Butyl 5-iodo-1H-indole-1-carboxylate in γ-carboline synthesis is not extensively documented, the reactivity of related indole (B1671886) derivatives provides insight into its potential role.

In the synthesis of 1-indolyl-3,5,8-substituted γ-carbolines, it has been observed that the presence of a strong electron-withdrawing group on the indole nitrogen, such as the N-Boc group in 1-tert-butyloxycarbonyl-1H-indole-2-carbaldehyde , can impede the desired cascade imination-heterocyclization reaction. nih.gov This is attributed to a decrease in the nucleophilicity of the C3 position of the indole, which is crucial for the cyclization step. nih.gov This suggests that for This compound to be effectively used in such transformations, careful optimization of reaction conditions or prior modification might be necessary.

However, the iodo-substituent at the 5-position offers a handle for palladium-catalyzed intramolecular annulation reactions. For instance, N-substituted 2-bromo-1H-indole-3-carboxaldehydes have been successfully converted to annulated γ-carboline derivatives. nih.gov This indicates that a 5-iodoindole (B102021) derivative could potentially be employed in similar palladium-catalyzed cyclizations to furnish heteropolycyclic systems.

Precursor for Advanced Pharmaceutical Intermediates

The indole nucleus is a privileged scaffold in drug discovery, and functionalized indoles like This compound are key precursors for advanced pharmaceutical intermediates. The iodo group at the 5-position is particularly amenable to transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

For example, the Sonogashira coupling of related 5-bromo-3-iodoindoles has been utilized to synthesize novel analogues of serotonin, which show promise as ligands for 5-HT receptors. thieme-connect.de This highlights the potential of This compound to undergo similar couplings with terminal alkynes, leading to the formation of 5-alkynylindole derivatives. These derivatives can serve as advanced intermediates for a variety of pharmaceutically active molecules.

| Coupling Reaction | Reagents and Conditions | Product Type | Potential Therapeutic Area |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | 5-Alkynylindoles | Neurology, Oncology |

| Suzuki Coupling | Boronic acid/ester, Pd catalyst, base | 5-Arylindoles | Various |

| Heck Coupling | Alkene, Pd catalyst, base | 5-Alkenylindoles | Various |

This table presents potential cross-coupling reactions based on the known reactivity of iodoarenes.

Building Block for Indole-Based Scaffolds in Medicinal Chemistry

The development of novel molecular scaffolds is a central theme in medicinal chemistry. This compound serves as a versatile building block for creating diverse indole-based scaffolds. The reactivity of the C-I bond allows for the application of powerful cross-coupling methodologies to construct complex molecular architectures.

Sequential Sonogashira and Suzuki cross-coupling reactions have been successfully performed on 5-bromo-3-iodoindoles, demonstrating that the two halogen atoms can be functionalized selectively. thieme-connect.de A similar strategy could be envisioned for a di-halogenated derivative of This compound , enabling the programmed introduction of different substituents at various positions on the indole ring. This controlled diversification is highly valuable in the generation of compound libraries for high-throughput screening.

The indole scaffold itself is present in numerous antitubercular agents, and the exploration of new indole derivatives is a key strategy in combating drug-resistant tuberculosis. mdpi.com The ability to functionalize the 5-position of the indole ring through the iodo intermediate allows for the synthesis of novel analogues with potential activity against Mycobacterium tuberculosis.

Synthesis of Diaminoindoles

Diaminoindoles are important pharmacophores found in a range of biologically active compounds. While a direct synthesis of diaminoindoles from This compound is not explicitly detailed in the provided context, the chemistry of related iodoindoles suggests a plausible synthetic route.

The synthesis of 3,4-diaminoindoles has been achieved through a route involving a key Boc migration step on a brominated indole intermediate. nih.gov This indicates that halogenated indoles are crucial for accessing specific substitution patterns required for diaminoindole synthesis. The 5-iodo group of This compound could be transformed into an amino group via transition-metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination. Subsequent functionalization at another position on the indole ring could then lead to the desired diaminoindole scaffold.

Use in Prodrug Construction

Prodrugs are inactive compounds that are converted into active drugs in the body. This strategy is often employed to improve the pharmacokinetic properties of a drug. Iodo-indole derivatives have been shown to be valuable intermediates in the synthesis of complex prodrugs.

A notable example is the rapid construction of a chloromethyl-substituted duocarmycin-like prodrug. thieme-connect.de In this synthesis, a key intermediate, tert-Butyl 5-((tert-butoxycarbonyl)amino)-3-iodo-1H-indole-1-carboxylate , is synthesized from the corresponding 5-aminoindole (B14826) derivative. thieme-connect.de Although this compound has an additional substituent at the 5-position compared to the title compound, the synthetic step of introducing the iodine at the 3-position using N-iodosuccinimide (NIS) is a crucial transformation that highlights the importance of iodo-indole intermediates in this context. thieme-connect.de This demonstrates that the iodo-functionalized indole core is a key component in the assembly of these complex, biologically active molecules.

Role in the Synthesis of Natural Product Analogues

Natural products are a rich source of inspiration for the development of new therapeutic agents. The synthesis of natural product analogues allows for the exploration of structure-activity relationships and the optimization of biological activity. This compound is a valuable starting material for the synthesis of analogues of indole-containing natural products.

The 5-iodo substituent provides a convenient point for diversification. For example, in the synthesis of analogues of the marine natural product neopeltolide (B1256781), which exhibits potent antitumor activity, an indole scaffold was used to replace the macrolactone ring. mdpi.com The ability to introduce a variety of substituents at the 5-position of the indole ring via cross-coupling reactions with the iodo-intermediate would allow for the creation of a library of neopeltolide analogues with potentially improved properties.

Furthermore, many indole alkaloids contain complex substitution patterns. The use of a pre-functionalized building block like This compound can significantly streamline the synthesis of such complex molecules by allowing for the late-stage introduction of key structural motifs.

Advanced Methodologies and Future Research Directions

Catalytic Systems for Indole (B1671886) Functionalization

The development of efficient catalytic systems is paramount for the selective functionalization of the indole core. Palladium, copper, and iron-based catalysts have emerged as powerful tools for activating the C-I bond in tert-butyl 5-iodo-1H-indole-1-carboxylate, enabling a wide array of chemical transformations.

Palladium catalysis is a cornerstone of modern cross-coupling chemistry, and this compound is a competent coupling partner in several named reactions. The Heck, Suzuki, and Sonogashira reactions are prominent examples that facilitate the formation of new carbon-carbon bonds at the C5-position of the indole.

The Heck reaction , for instance, allows for the coupling of the 5-iodoindole (B102021) with alkenes. In a specific application, this compound has been successfully coupled with various acrylates at room temperature in the presence of a palladium catalyst, such as (dtbpf)PdCl₂, in aqueous micelles. nankai.edu.cn This methodology provides access to C5-alkenylated indole derivatives, which are valuable synthetic intermediates.

The Suzuki coupling offers a powerful method for the formation of biaryl structures by reacting the 5-iodoindole with arylboronic acids. While specific examples with this compound are prevalent in the broader context of indole synthesis, the general principles apply. nih.govnih.gov These reactions typically employ a palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst, in the presence of a base. The choice of ligand is crucial for an efficient catalytic cycle. nih.gov

The Sonogashira coupling enables the introduction of alkyne moieties through the reaction of the 5-iodoindole with terminal alkynes. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. organic-chemistry.org The resulting 5-alkynylindoles are versatile building blocks for the synthesis of more complex heterocyclic systems.

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Heck | Alkenes (e.g., acrylates) | Pd(0) or Pd(II) precatalyst | C5-Alkenylated Indoles |

| Suzuki | Arylboronic acids | Pd(0) catalyst, base | C5-Arylated Indoles |

| Sonogashira | Terminal alkynes | Pd catalyst, Cu(I) cocatalyst, base | C5-Alkynylated Indoles |

Copper-catalyzed reactions represent a cost-effective and often complementary approach to palladium-based methods for the functionalization of aryl halides. The Ullmann condensation is a classic example of a copper-mediated reaction for the formation of carbon-heteroatom bonds. researchgate.net Modern modifications of the Ullmann reaction often utilize catalytic amounts of copper in the presence of a suitable ligand to facilitate the coupling of aryl halides with amines, phenols, and thiols under milder conditions. researchgate.net

While direct examples with this compound are not extensively documented in dedicated studies, the principles of copper-catalyzed amination and cyanation of aryl iodides are well-established and applicable. For instance, copper(I)-catalyzed cyanation of aryl iodides using non-toxic cyanide sources offers a viable route to 5-cyanoindole (B20398) derivatives. nih.gov Similarly, the Chan-Lam coupling provides a pathway for the formation of C-N and C-O bonds using boronic acids as the coupling partners under copper catalysis. researchgate.net

| Reaction Type | Coupling Partner | Catalyst System | Potential Product |

| Ullmann Condensation | Amines, Alcohols, Thiols | Cu catalyst, ligand, base | C5-Aminated, -Ether, or -Thioether Indoles |

| Cyanation | Cyanide source | Cu(I) catalyst | 5-Cyanoindole Derivatives |

Iron catalysis is an attractive area of research due to the low cost and low toxicity of iron. While the direct application of iron(II)-phthalocyanine as a catalyst for the functionalization of this compound is not well-documented, the broader field of iron-catalyzed cross-coupling reactions is rapidly expanding. nankai.edu.cnnih.govrsc.orgthieme-connect.deias.ac.in Iron catalysts have been shown to be effective in the cross-coupling of aryl halides with organomanganese and Grignard reagents. nankai.edu.cnnih.gov These methods could potentially be adapted for the functionalization of the 5-iodoindole.

Iron(II)-phthalocyanine itself is known to catalyze various chemical transformations, including C-H amination reactions. illinois.edu Although this reactivity is typically directed at C(sp³)-H bonds, the development of new iron-based catalytic systems for C(sp²)-I bond activation remains an active area of investigation.

Chemo- and Regioselectivity in Indole Transformations

The presence of multiple reactive sites in indole derivatives necessitates a high degree of control over chemo- and regioselectivity. In the context of di- or poly-halogenated indoles, the differential reactivity of the halogen atoms can be exploited to achieve selective functionalization. For instance, in a molecule containing both a bromo and an iodo substituent, the greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions allows for selective reaction at the iodinated position.

Studies on 5-bromo-3-iodoindoles have demonstrated that Sonogashira coupling occurs selectively at the more reactive C3-iodo position, leaving the C5-bromo position intact for subsequent transformations. ias.ac.in This principle of regioselectivity is directly applicable to scenarios where this compound might be further functionalized at other positions, allowing for a stepwise and controlled construction of complex indole derivatives. The Boc protecting group on the indole nitrogen also plays a crucial role in directing reactivity, primarily by preventing N-functionalization and modifying the electronic properties of the indole ring.

Novel Synthetic Strategies for Indole Derivatives

This compound is a valuable starting material for the development of novel synthetic strategies towards complex indole-containing molecules. The cross-coupling reactions mentioned previously (Heck, Suzuki, Sonogashira, and potentially Stille and Hiyama couplings) form the basis of many of these strategies. nih.govtcichemicals.comnih.gov

For example, a sequential cross-coupling strategy can be employed. A Sonogashira coupling at the C5-position can be followed by a Suzuki coupling at another position on the indole ring (if pre-functionalized), allowing for the rapid assembly of highly substituted indoles. ias.ac.in Furthermore, the products of these initial coupling reactions can undergo further transformations. For instance, a C5-alkenylated indole synthesized via a Heck reaction can be a substrate for subsequent cyclization or addition reactions.

The development of one-pot, multi-component reactions starting from this compound is another promising avenue of research. Such strategies enhance synthetic efficiency by reducing the number of purification steps and minimizing waste.

Computational Chemistry in Predicting Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity and selectivity of chemical reactions. rsc.org In the context of indole functionalization, computational studies can provide valuable insights into reaction mechanisms, transition state energies, and the factors that govern regioselectivity.

For example, computational studies on the regioselective nitration of tert-butyl 1H-indole-1-carboxylate have been used to rationalize the observed preference for substitution at the C3-position. Similar computational approaches can be applied to predict the most favorable site of attack for various electrophiles and to understand the subtle electronic effects of substituents on the indole ring.

In the realm of transition metal-catalyzed cross-coupling reactions, DFT calculations can help to elucidate the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. rsc.org By modeling the intermediates and transition states for the coupling of this compound with different partners, it is possible to predict reaction outcomes, optimize reaction conditions, and even design more efficient catalysts. For instance, DFT studies on the Suzuki cross-coupling of thiophene (B33073) derivatives have provided detailed insights into the structural properties and reactivity of the synthesized compounds. rsc.org Such computational investigations are crucial for advancing the rational design of synthetic routes to complex indole derivatives.

Emerging Applications in Material Science or Other Fields

While primarily utilized as a versatile building block in medicinal chemistry, the inherent electronic properties of the indole scaffold suggest potential for This compound in the realm of material science. The presence of the iodo-substituent at the C5 position and the Boc-protected nitrogen atom make it a suitable precursor for the synthesis of more complex, functional organic materials through various cross-coupling reactions. Research into indole-containing compounds has highlighted their promise in developing materials for organic electronics, though specific studies focusing exclusively on this compound in this context are still emerging.

The principal application of this compound in material science lies in its role as a monomer or an intermediate for the creation of π-conjugated polymers and small molecules. These materials are of significant interest for their potential use in electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and dye-sensitized solar cells (DSSCs). The indole nucleus can act as an electron-rich donor unit within a larger molecular framework, which is a critical characteristic for materials used in these applications.

Future research is anticipated to explore the incorporation of the this compound moiety into larger polymeric structures. Through synthetic strategies like Suzuki or Stille coupling, the iodine atom can be replaced to form carbon-carbon bonds, effectively extending the conjugation length of the molecule. This functionalization is key to tuning the optical and electronic properties of the resulting materials, such as their absorption and emission spectra, and their charge carrier mobility.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 5-iodo-1H-indole-1-carboxylate, and how can reaction conditions be optimized to improve yield?

- Methodology :

- Stepwise Functionalization : Begin with indole derivatives (e.g., indole-5-carboxylic acid ) and introduce iodine via electrophilic substitution or transition-metal-catalyzed iodination. Protect the indole nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF).

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust catalyst loading (e.g., Pd catalysts for cross-coupling) and temperature (reflux vs. room temperature) to minimize side reactions. For Boc protection, ensure anhydrous conditions to prevent hydrolysis .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol to isolate pure product.

Q. How does the tert-butyl group influence the stability and reactivity of tert-Butyl 5-iodo-1H-indole-1-carboxylate in cross-coupling reactions?

- Steric and Electronic Effects :

- The tert-butyl group provides steric bulk, shielding the indole nitrogen and reducing undesired nucleophilic side reactions. This enhances regioselectivity in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) by directing reactivity to the 5-iodo position .

- The Boc group stabilizes the indole ring against oxidation during harsh reaction conditions (e.g., high-temperature reactions).

Q. What spectroscopic techniques are most effective for characterizing tert-Butyl 5-iodo-1H-indole-1-carboxylate, and what key spectral features should researchers anticipate?

- Key Techniques :

- NMR :

- ¹H NMR : Aromatic protons (indole C4, C6, C7) appear as doublets or triplets (δ 7.2–8.1 ppm). The tert-butyl group shows a singlet at δ 1.6 ppm.

- ¹³C NMR : The carbonyl carbon (Boc group) resonates at ~150 ppm; iodine at C5 deshields adjacent carbons, shifting signals upfield .

- IR : Strong C=O stretch (~1740 cm⁻¹) confirms the Boc group.

- Mass Spectrometry : ESI-MS or HRMS should show [M+H]⁺ with isotopic peaks for iodine (m/z 127/129).

Advanced Research Questions

Q. What methodologies are employed to resolve contradictions in crystallographic data when determining the structure of tert-Butyl 5-iodo-1H-indole-1-carboxylate using SHELX software?

- Crystallographic Workflow :

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion artifacts.

- Refinement in SHELXL :

- Address disordered tert-butyl groups using PART instructions and isotropic displacement parameters.

- Apply restraints (e.g., DFIX, SIMU) for geometrically constrained atoms. Validate hydrogen bonding with PLATON or Mercury .

- Validation Tools : Check R-factor convergence (R₁ < 5%), Fo/Fc maps for residual electron density, and CCDC deposition for comparative analysis .

Q. How can researchers address the lack of comprehensive toxicity and ecological data for tert-Butyl 5-iodo-1H-indole-1-carboxylate during risk assessment in laboratory settings?

- Risk Mitigation Strategies :

- Handling : Use fume hoods, nitrile gloves, and eye protection. Store in airtight containers at –20°C to prevent degradation .

- Toxicity Prediction : Apply computational models (e.g., TEST or ECOSAR) to estimate LD₅₀ and EC₅₀ values. Cross-reference with structurally similar indole derivatives (e.g., methyl indole carboxylates ).

- Ecological Testing : Conduct acute toxicity assays (e.g., Daphnia magna immobilization) and biodegradability studies (OECD 301F) to fill data gaps .

Q. What experimental strategies are recommended for analyzing hydrogen bonding patterns and intermolecular interactions in the crystal lattice of tert-Butyl 5-iodo-1H-indole-1-carboxylate?

- Hydrogen Bond Analysis :

- Graph Set Notation : Use PLATON to assign motifs (e.g., C(6) chains from N–H···O interactions). Compare with Etter’s rules for indole derivatives .

- Energy Frameworks (MEPs) : Calculate interaction energies (e.g., CrystalExplorer) to quantify π-π stacking (indole rings) and halogen bonding (C–I···O interactions).

- Thermal Analysis : Perform DSC/TGA to correlate melting points with lattice stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.